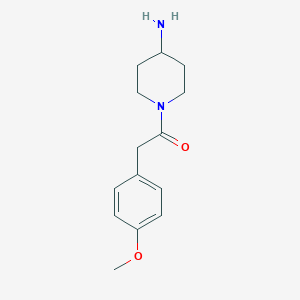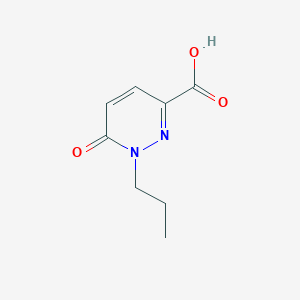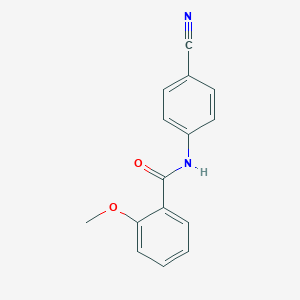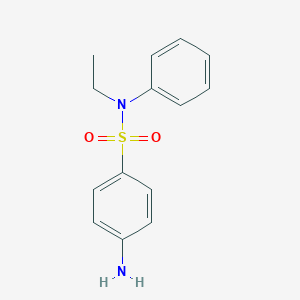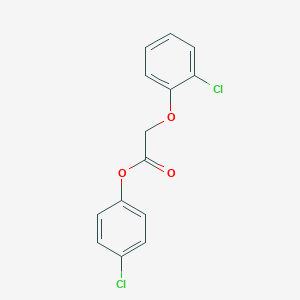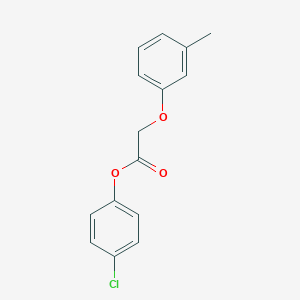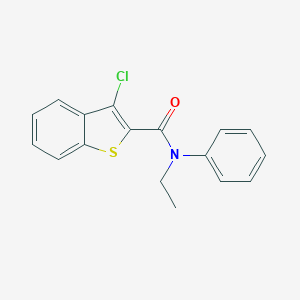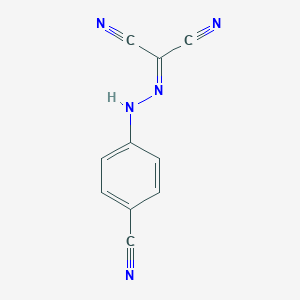
Propanedinitrile, ((4-cyanophenyl)hydrazono)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, ((4-cyanophenyl)hydrazono)-, commonly known as PCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCP is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 220.24 g/mol.
Wirkmechanismus
The mechanism of action of PCP is not well understood. However, it is believed that PCP inhibits the activity of enzymes and proteins by binding to their active sites. This leads to a decrease in the activity of the enzyme or protein, which can have various effects on cellular processes.
Biochemische Und Physiologische Effekte
PCP has been shown to have various biochemical and physiological effects. In vitro studies have shown that PCP inhibits the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In vivo studies have shown that PCP has antifungal, antibacterial, and antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
PCP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, PCP has some limitations for lab experiments. It is toxic and should be handled with care. It also has limited solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for PCP research. One area of research is the development of new drugs based on the structure of PCP. Another area of research is the study of the mechanism of action of PCP on enzymes and proteins. Additionally, PCP can be used as a starting material for the synthesis of other compounds, which can have potential applications in various fields.
Conclusion:
In conclusion, PCP is a chemical compound that has potential applications in various fields, including chemistry, biochemistry, and pharmacology. PCP can be synthesized by the reaction of 4-cyanobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The mechanism of action of PCP is not well understood, but it is believed to inhibit the activity of enzymes and proteins. PCP has several advantages for lab experiments, but it also has some limitations. There are several future directions for PCP research, including the development of new drugs and the study of the mechanism of action of PCP on enzymes and proteins.
Synthesemethoden
PCP can be synthesized by the reaction of 4-cyanobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction yields a yellow crystalline solid that is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
PCP has potential applications in various fields, including chemistry, biochemistry, and pharmacology. In chemistry, PCP can be used as a reagent for the synthesis of other compounds. In biochemistry, PCP can be used to study the mechanism of action of enzymes and proteins. In pharmacology, PCP can be used to develop new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
64691-81-2 |
|---|---|
Produktname |
Propanedinitrile, ((4-cyanophenyl)hydrazono)- |
Molekularformel |
C10H5N5 |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
2-[(4-cyanophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C10H5N5/c11-5-8-1-3-9(4-2-8)14-15-10(6-12)7-13/h1-4,14H |
InChI-Schlüssel |
FMYMDEPLLXDYGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)NN=C(C#N)C#N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)NN=C(C#N)C#N |
Andere CAS-Nummern |
64691-81-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



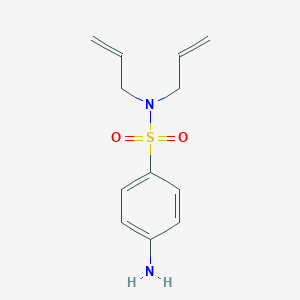
![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)
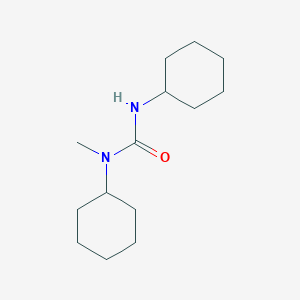
![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)
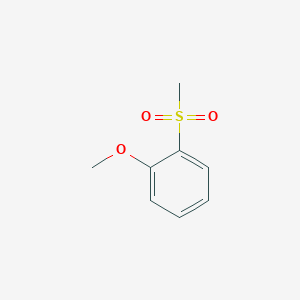
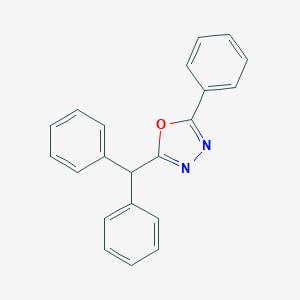
![2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B185405.png)
